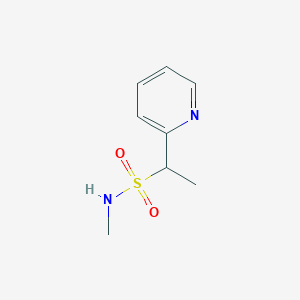

N-methyl-1-(pyridin-2-yl)ethanesulfonamide

Description

N-Methyl-1-(pyridin-2-yl)ethanesulfonamide is a sulfonamide derivative characterized by a pyridin-2-yl group attached to an ethyl chain and a methyl-substituted sulfonamide moiety.

Properties

Molecular Formula |

C8H12N2O2S |

|---|---|

Molecular Weight |

200.26 g/mol |

IUPAC Name |

N-methyl-1-pyridin-2-ylethanesulfonamide |

InChI |

InChI=1S/C8H12N2O2S/c1-7(13(11,12)9-2)8-5-3-4-6-10-8/h3-7,9H,1-2H3 |

InChI Key |

FRLPYRMCLWZZDT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=N1)S(=O)(=O)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(pyridin-2-yl)ethanesulfonamide typically involves the reaction of pyridine derivatives with sulfonamide precursors. One common method involves the reaction of 2-aminopyridine with a sulfonyl chloride in the presence of a base, followed by methylation of the resulting sulfonamide . The reaction conditions often include the use of solvents such as toluene or ethyl acetate and mild temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to ensure consistent product quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(pyridin-2-yl)ethanesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

Substitution: Various nucleophiles such as amines or thiols; reactions are conducted in the presence of a base and an appropriate solvent.

Major Products Formed

Oxidation: Oxidized derivatives of the pyridine ring or the sulfonamide group.

Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.

Substitution: Substituted sulfonamide derivatives with different functional groups attached to the nitrogen atom.

Scientific Research Applications

N-methyl-1-(pyridin-2-yl)ethanesulfonamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules and coordination polymers.

Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

Industry: Utilized in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of N-methyl-1-(pyridin-2-yl)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Amino-N-(pyridin-2-yl)ethane-1-sulfonamide Hydrochloride

This compound (described in ) shares the pyridin-2-yl and ethanesulfonamide backbone but replaces the N-methyl group with an amino substituent. Key differences include:

- Acidity: The amino group (NH₂) increases basicity compared to the methyl group (CH₃), altering pKa values. While mentions calculated pKa data, exact values are unavailable, making quantitative comparisons speculative .

- Solubility: The hydrochloride salt form of the amino derivative enhances water solubility, whereas the neutral N-methyl analog may exhibit lower polarity.

- Reactivity : The primary amine in the analog could participate in nucleophilic reactions or form hydrogen bonds, unlike the inert methyl group in the target compound.

Bicyclic Sulfonamide Derivatives (Compounds 35 and 36)

describes two structurally complex sulfonamides (compounds 35 and 36) featuring a bicyclo[2.2.1]heptane framework, ferrocenylmethylidene groups, and pyridin-2-yl substituents . Key contrasts include:

- Molecular Complexity : The bicyclic core and ferrocene moiety introduce steric bulk and redox activity, absent in the simpler N-methyl-1-(pyridin-2-yl)ethanesulfonamide.

- Applications : The ferrocene unit in compounds 35/36 suggests electrochemical or anticancer applications, whereas the target compound’s simpler structure may prioritize synthetic versatility.

Biological Activity

N-methyl-1-(pyridin-2-yl)ethanesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, with studies showing significant inhibition of bacterial growth. The exact mechanism involves the inhibition of key enzymes necessary for bacterial survival, similar to other sulfonamide derivatives.

Anticancer Activity

In addition to its antimicrobial effects, this compound has demonstrated potential anticancer activity. Preclinical studies have shown that it can induce apoptosis in cancer cell lines, particularly those associated with hematological malignancies. For instance, in co-clinical models utilizing patient-derived xenografts (PDX), treatments involving this compound resulted in a notable reduction in blast counts in bone marrow and peripheral blood .

The mechanism of action for this compound primarily involves the inhibition of specific enzymes and receptors. This compound is believed to interact with molecular targets that are crucial for cell proliferation and survival. For example, it may inhibit carbonic anhydrases (CAs), which play a vital role in regulating pH and CO2 levels within cells .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | Strong | Enzyme inhibition (e.g., CAs) |

| N-methyl-1-(pyrazin-2-yl)ethanesulfonamide | Strong | Moderate | Enzyme inhibition (e.g., dihydropteroate synthase) |

| N-methyl-1-(pyridin-3-yl)ethanesulfonamide | Weak | Moderate | Unknown |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, showcasing its potential as an antimicrobial agent.

- Anticancer Effects : In a preclinical trial involving acute myeloid leukemia (AML), treatment with this compound resulted in over 60% inhibition of bone marrow blasts, indicating significant anticancer effects .

- Mechanistic Insights : Further investigations revealed that the compound acts by inhibiting enzymes involved in critical cellular pathways, thus leading to apoptosis in cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.